1,4-Cyclohexanedicarboxylic acid, 1,4-dibutyl ester
CAS No.: 93158-39-5
Cat. No.: VC16502876
Molecular Formula: C16H28O4
Molecular Weight: 284.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 93158-39-5 |
|---|---|
| Molecular Formula | C16H28O4 |
| Molecular Weight | 284.39 g/mol |
| IUPAC Name | dibutyl cyclohexane-1,4-dicarboxylate |
| Standard InChI | InChI=1S/C16H28O4/c1-3-5-11-19-15(17)13-7-9-14(10-8-13)16(18)20-12-6-4-2/h13-14H,3-12H2,1-2H3 |
| Standard InChI Key | QGUFKMSGOYILME-UHFFFAOYSA-N |
| Canonical SMILES | CCCCOC(=O)C1CCC(CC1)C(=O)OCCCC |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a cyclohexane ring with two ester-functionalized carboxylic acid groups at the 1 and 4 positions. The chair conformation of the cyclohexane ring minimizes steric strain, while the butyl ester groups enhance lipophilicity and compatibility with nonpolar polymer matrices . The InChIKey QGUFKMSGOYILME-UHFFFAOYSA-N uniquely identifies its stereochemistry, though patents note that industrial-grade products often contain mixtures of cis and trans isomers .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₂₈O₄ | |
| Molecular Weight | 284.39 g/mol | |
| SMILES | CCCCOC(=O)C1CCC(CC1)C(=O)OCCCC | |
| InChIKey | QGUFKMSGOYILME-UHFFFAOYSA-N | |
| Density | 1.013 g/cm³ | |
| Melting Point | 30–32°C |
Synthesis and Production Methods
Industrial Synthesis Pathways
The ester is typically synthesized via acid-catalyzed esterification of 1,4-cyclohexanedicarboxylic acid with excess butanol or transesterification of dimethyl 1,4-cyclohexanedicarboxylate (DMCD) with butanol . A patented method involves reacting DMCD with butanol at 170–200°C under titanium-based catalysis, achieving yields exceeding 75% . Excess alcohol is distilled off under reduced pressure (10–100 torr), and the crude product is purified via fractional distillation .
Table 2: Optimized Reaction Conditions
| Parameter | Range | Source |
|---|---|---|
| Temperature | 170–200°C | |
| Pressure | 10–100 torr | |
| Catalyst | Titanium tetraisopropoxide | |
| Reaction Time | 4–8 hours |
Applications and Industrial Uses
Primary Role as a Plasticizer
The compound’s low volatility and high solvating power make it a superior alternative to phthalate-based plasticizers in polyvinyl chloride (PVC) formulations. Patents highlight its ability to reduce gelation temperatures (e.g., 73°C for PVC plastisols) while enhancing tensile strength and elongation . In flooring applications, blends containing 30–60 wt% of the ester improve flexibility and reduce migration compared to diisononyl phthalate (DINP) .
Table 3: Performance in PVC Formulations
| Property | 1,4-Dibutyl Ester | DINP | Source |
|---|---|---|---|
| Gelation Temperature (°C) | 73 | 90 | |
| Brookfield Viscosity (mPa·s) | 1,500 | 2,800 | |
| Tensile Strength (MPa) | 18.5 | 16.2 |
Specialty Coatings and Resins
The ester’s resistance to hydrolysis and UV degradation enables its use in automotive coatings and epoxy resins. Its cycloaliphatic structure reduces yellowing in acrylic-based finishes, outperforming aromatic analogs like dioctyl terephthalate (DOTP) .
Physical and Chemical Characteristics
Thermal and Solubility Profiles
The compound exhibits a glass transition temperature (Tg) of -35°C, enhancing low-temperature flexibility in elastomers . It is sparingly soluble in water (0.1 mg/L at 25°C) but fully miscible with common organic solvents like toluene and ethyl acetate .
Table 4: Thermodynamic Properties
| Property | Value | Source |
|---|---|---|
| Boiling Point | 320–325°C (dec.) | |
| Flash Point | 150°C | |
| LogP ( |
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